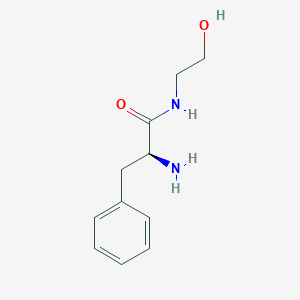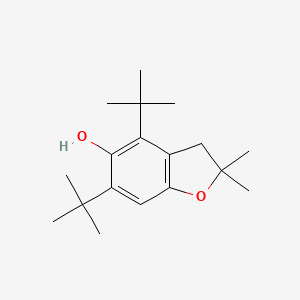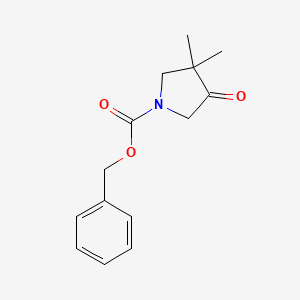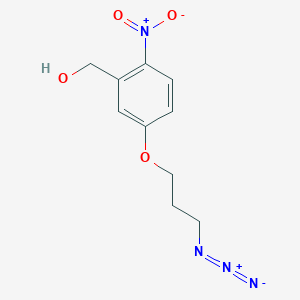
(5-(3-Azidopropoxy)-2-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-(3-Azidopropoxy)-2-nitrophenyl)methanol” is an organic molecule that contains an azide group (-N3), a nitro group (-NO2), and a hydroxyl group (-OH). The azide group is a functional group known in chemistry for its high reactivity, particularly in click reactions . The nitro group is a strong electron-withdrawing group, often used in the synthesis of explosives or as a precursor in the production of amines. The hydroxyl group is a common functional group found in alcohols and many other classes of organic substances.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the azide, nitro, and hydroxyl groups in separate steps, due to their differing reactivities. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl (benzene) ring and the propoxy chain. The azide group is linear but can exhibit resonance, the nitro group is also linear and strongly polar, and the hydroxyl group is polar and can form hydrogen bonds .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, a class of reactions that are characterized by their efficiency and reliability . The nitro group can be reduced to form amines, which are used in the production of many pharmaceuticals and fine chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and hydroxyl groups could increase the compound’s solubility in polar solvents .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
872578-78-4 |
|---|---|
Molekularformel |
C10H12N4O4 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
[5-(3-azidopropoxy)-2-nitrophenyl]methanol |
InChI |
InChI=1S/C10H12N4O4/c11-13-12-4-1-5-18-9-2-3-10(14(16)17)8(6-9)7-15/h2-3,6,15H,1,4-5,7H2 |
InChI-Schlüssel |
JMPBVIDDCYRYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCCN=[N+]=[N-])CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

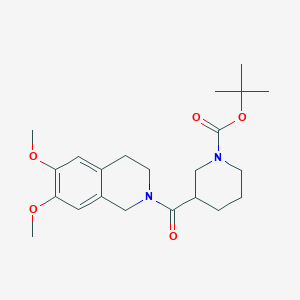
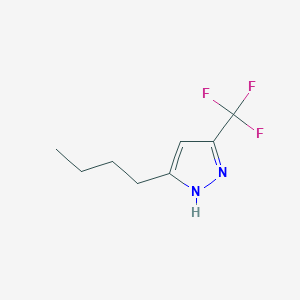
![3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8664676.png)
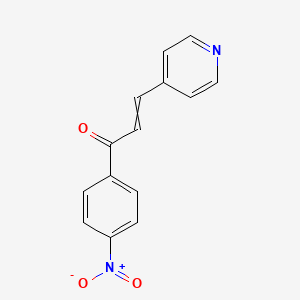
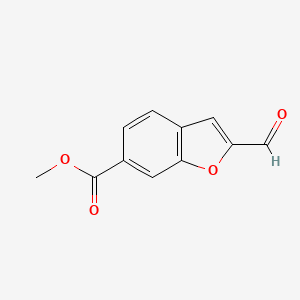
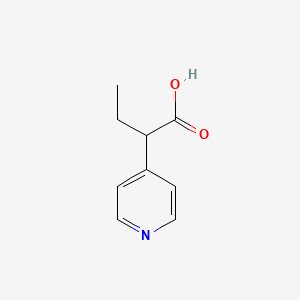
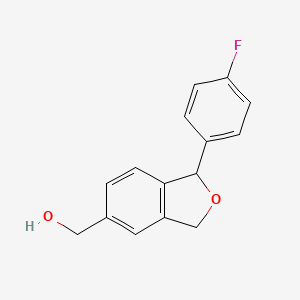


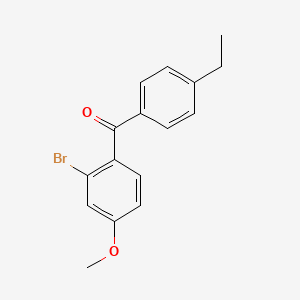
![4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-](/img/structure/B8664770.png)
